

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophthalimide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Nitrophthalimide*

Cat. No.: *B077956*

[Get Quote](#)

Introduction: Situating 4-Nitrophthalimide in Modern Chemistry

4-Nitrophthalimide (IUPAC Name: 5-nitroisoindole-1,3-dione) is a pivotal fine chemical intermediate that serves as a foundational building block in a multitude of synthetic applications.^[1] As a derivative of phthalimide, it possesses a unique combination of a robust aromatic core, a reactive imide group, and an electron-withdrawing nitro group. This distinct electronic and structural profile makes it a precursor of significant interest in the synthesis of pharmaceuticals, high-performance azo dyes, and advanced fluorescent probes.^{[1][2][3]} Understanding its core physicochemical properties is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, designing efficient purification protocols, and unlocking its full synthetic potential in drug discovery and materials science. This guide provides a comprehensive analysis of these properties, grounded in experimental data and established scientific methodologies.

Molecular Identity and Structural Characteristics

A precise understanding of a molecule begins with its fundamental structure and identifiers.

Chemical Structure

The structure of 4-Nitrophthalimide consists of a benzene ring fused to a five-membered heterocyclic ring containing an imide functional group, with a nitro group substituted at the 4-position of the phthalic moiety.

Caption: 2D Chemical Structure of 4-Nitrophthalimide.

Key Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	5-nitroisoindole-1,3-dione	[4]
CAS Number	89-40-7	[4] [5]
Molecular Formula	C ₈ H ₄ N ₂ O ₄	[4] [5]
Molecular Weight	192.13 g/mol	[4] [5]
Canonical SMILES	C1=CC2=C(C=C1[O-])C(=O)N C2=O	[4]
InChIKey	ANYWGXDASKQYAD- UHFFFAOYSA-N	[4] [5]

Core Physicochemical Properties

The utility of 4-Nitrophthalimide in synthesis and formulation is dictated by its physical and chemical properties. These data are crucial for process design, including reaction setup, solvent selection for crystallization, and purification strategies.

Property	Value	Notes and Conditions	Source(s)
Appearance	Yellow powder / powder to crystal	At room temperature	[4][5]
Melting Point	195-206 °C	Ranges reported include 195-199°C, 201-202°C, and 206°C. The range reflects variance in purity.	[5][6][7]
Boiling Point	~328.09 °C	This is a rough estimate and decomposition may occur.	[5]
Density	~1.55 - 1.72 g/cm ³	Values are typically estimates or derived from crystallographic data.	[5][7][8]
Water Solubility	<0.01 g/100 mL	Insoluble in water at 18 °C.	[4][5]
pKa	7.79 ± 0.20	This is a predicted value.	[5]

Solubility Profile in Organic Solvents

Solubility is a critical parameter for reaction chemistry and, most importantly, for purification by recrystallization. The isomeric byproduct, 3-nitrophthalimide, is often generated during synthesis, making selective crystallization essential for achieving high purity.[9] Extensive studies have been conducted to quantify the solubility of 4-Nitrophthalimide in various organic solvents.

The mole fraction solubility increases with temperature across all tested solvents.[9][10] At a given temperature, the solubility follows this general trend:

N,N-Dimethylformamide (DMF) > Cyclohexanone > 1,4-Dioxane ≈ Acetone ≈ 2-Butanone > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Isopropanol > Chloroform[9][10]

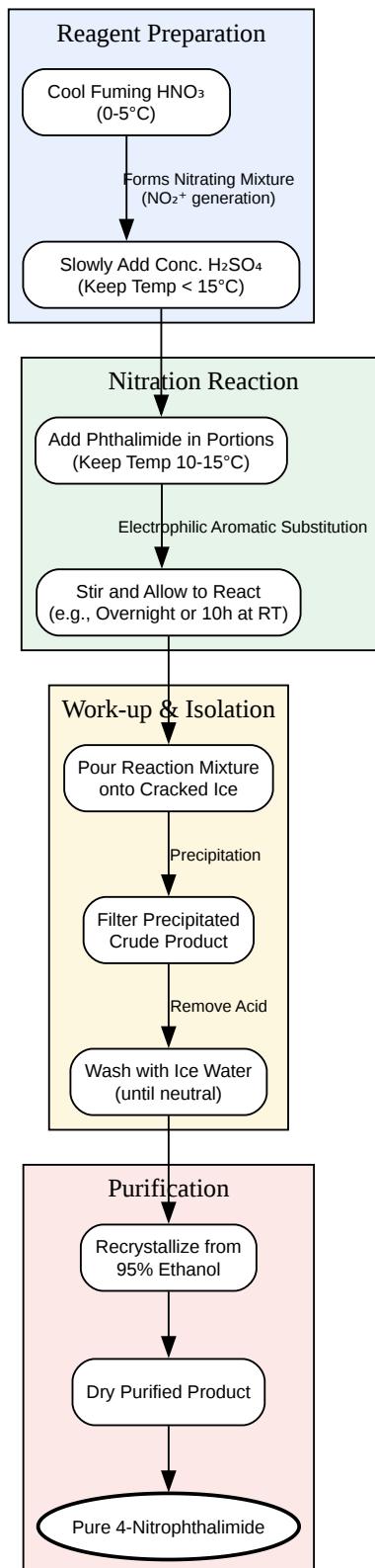
This trend highlights that polar aprotic solvents like DMF are highly effective at solvating 4-Nitrophthalimide, which is crucial information for researchers designing purification protocols.[9][11]

Spectroscopic Profile

Structural elucidation and purity assessment of 4-Nitrophthalimide rely on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): Both ^1H NMR and ^{13}C NMR data are available.[4][12][13] The aromatic protons exhibit characteristic shifts in the downfield region, influenced by the electron-withdrawing effects of the nitro and imide groups.
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to N-H stretching of the imide, C=O stretching of the carbonyl groups, and symmetric/asymmetric stretching of the aromatic nitro group.[4][14][15]
- Mass Spectrometry (MS): Mass spectral data confirm the molecular weight of the compound, with a molecular ion peak observed at m/z 192.[4]

Authoritative spectral data can be accessed through public databases such as PubChem and commercial databases like SpectraBase.[4][13]


Synthesis and Reactivity Insights

Synthesis Pathway: Nitration of Phthalimide

The most common and industrially relevant synthesis of 4-Nitrophthalimide is the electrophilic nitration of phthalimide.[1][5][16] The causality behind this choice of reaction is the activation of the nitrating agent and the controlled nature of the electrophilic aromatic substitution.

- Mechanism: The reaction involves the generation of the highly electrophilic nitronium ion (NO_2^+) from a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the

nitronium ion. This powerful electrophile then attacks the electron-rich benzene ring of the phthalimide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 4-Nitrophthalimide.

Chemical Reactivity

4-Nitrophthalimide is a stable, combustible solid.[5][8] Its reactivity is dominated by the functional groups present:

- Nitro Group: The nitro group can be readily reduced to an amine (4-aminophthalimide), which is a key step in the synthesis of azo dyes and other complex molecules.[1]
- Imide Group: The N-H proton is acidic and can be deprotonated by a base. The imide can also be hydrolyzed under certain conditions.[4]
- Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, moisture, and water.[5]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, meaning the steps are chosen to ensure a high-purity outcome that can be verified by standard analytical methods.

Protocol: Synthesis of 4-Nitrophthalimide

This protocol is a modification of the method described by Levy and Stephen, optimized for yield and purity.[1][16]

Objective: To synthesize high-purity 4-Nitrophthalimide from phthalimide.

Methodology:

- Preparation of Nitrating Mixture (Causality: Generation of NO_2^+ Electrophile):
 - In a four-necked flask equipped with a mechanical stirrer and a thermometer, place 8.4 mL of fuming nitric acid.
 - Cool the flask in an ice-water bath to 0-5 °C.

- Slowly add 31.6 mL of concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 15 °C. The exothermicity of mixing strong acids necessitates slow addition and efficient cooling to prevent runaway reactions and ensure the stability of the nitronium ion.
- Nitration Reaction (Causality: Controlled Electrophilic Substitution):
 - Once the acid mixture is prepared and cooled, add 20.0 g of phthalimide in one portion while stirring vigorously.
 - Maintain the temperature between 10-15 °C during the initial phase.
 - Allow the reaction to stir at room temperature for 10 hours. This extended reaction time ensures maximum conversion.[1]
- Product Isolation (Causality: Precipitation and Removal of Acid):
 - Slowly and carefully pour the yellow reaction mixture onto 112.5 g of crushed ice with vigorous stirring. The addition of the reaction mixture to ice serves two purposes: it quenches the reaction and precipitates the organic product, which is insoluble in the aqueous acidic medium.
 - Collect the yellow precipitate by vacuum filtration.
 - Wash the solid cake thoroughly with large portions of ice water (e.g., 4 x 100 mL) until the filtrate is neutral to litmus paper. This step is critical to remove any residual strong acids, which would interfere with purification and could be a safety hazard.
- Purification (Causality: Purity Enhancement via Recrystallization):
 - Dry the crude product.
 - Recrystallize the solid from 95% ethanol. Ethanol is an excellent choice as 4-Nitrophthalimide has good solubility in hot ethanol and poor solubility in cold ethanol, allowing for high recovery of pure crystals upon cooling.[16]
 - Collect the purified crystals by filtration and dry them.

Validation: The purity of the final product should be confirmed by measuring its melting point (expected: ~198-202 °C) and comparing its IR or NMR spectrum against a known standard.[\[1\]](#) [\[16\]](#)

Protocol: Determination of Solubility via Isothermal Dissolution Equilibrium

Objective: To accurately measure the solubility of 4-Nitrophthalimide in a given solvent at various temperatures.

Methodology:

- Sample Preparation:
 - Prepare several sealed vials, each containing a known volume of the desired solvent (e.g., ethanol, acetone, DMF).
 - Add an excess amount of 4-Nitrophthalimide to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at equilibrium is essential.
- Equilibration (Causality: Achieving Saturation):
 - Place the vials in a constant temperature water bath shaker set to the desired temperature (e.g., 298.15 K).
 - Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous shaking to ensure the solution reaches saturation.
- Sample Analysis (Causality: Accurate Quantification):
 - After equilibration, stop the shaking and allow the solid to settle for several hours at the same constant temperature.
 - Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent any solid particles from being sampled.

- Dilute the sample with a suitable mobile phase and analyze the concentration of 4-Nitrophthalimide using a validated High-Performance Liquid Chromatography (HPLC) method.[9][17]
- Data Correlation:
 - Repeat the experiment at different temperatures (e.g., from 278.15 K to 323.15 K) to determine the temperature dependence of solubility.
 - The experimental data can be correlated using thermodynamic models like the modified Apelblat equation to describe the solubility behavior.[9]

Validation: The reliability of the method is validated by the consistency of results across replicate measurements and the goodness of fit of the data to established thermodynamic models.

Applications in Drug Development and Chemical Synthesis

The true value of 4-Nitrophthalimide is realized in its downstream applications.

- Pharmaceutical Intermediate: It is a key starting material for intermediates used in the synthesis of drugs like the antidepressant Citalopram.[1][9]
- Dye Synthesis: Its derivative, 4-aminophthalimide, is a crucial component in the manufacturing of azo dyes.[1]
- Fluorescent Probes: The phthalimide core is a known fluorophore, and the nitro group acts as a fluorescence quencher. This "on/off" capability makes 4-nitrophthalimide derivatives excellent candidates for designing probes to detect specific biological conditions, such as tumor hypoxia.[2][18]
- Agrochemicals: It serves as a precursor in the synthesis of certain pesticides and herbicides. [3][19]

Safety and Handling

As a laboratory chemical, proper handling of 4-Nitrophthalimide is essential.

- GHS Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[4]
- Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]
- Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[5]

References

- Title: 4-Nitrophthalimide | C8H4N2O4 | CID 6969 Source: PubChem, National Center for Biotechnology Inform
- Title: 4-nitrophthalimide Source: Organic Syntheses Procedure URL:[Link][18]
- Title: Synthesis of **4-nitrophthalamide** (I) Source: PrepChem.com URL:[Link]
- Title: Cas 41663-84-7,4-Nitro-N-methylphthalimide Source: LookChem URL:[Link]
- Title: 4 Nitrophthalimide Manufacturer,Supplier and Exporter from India Source: Kaival Impex URL:[Link][6]
- Title: 4-Nitrophthalimide (CAS No 89-40-7) Manufacturers, Suppliers, Exporters Source: Tradeindia URL:[Link][7]
- Title: 4-Nitrophthalimide Source: CAS Common Chemistry URL:[Link][9]
- Title: Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Source: ACS Publications (Journal of Chemical & Engineering D
- Title: The Role of 4-Nitro-N-methylphthalimide in Modern Chemical Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link][21]
- Title: Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions Source: ACS Publications (Journal of Chemical & Engineering D
- Title: Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone)
- Title: Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide Source: Journal of Chemical & Engineering D
- Title: 4-Nitrophthalimide - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL: [Link][15]
- Title: Preparation method of 4-nitrophthalonitrile Source: Eureka | P

- Title: Separation of 4-Nitrophthalimide on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link][19]
- Title: Leveraging 4-Nitrophthalimide for Superior Fluorescent Probes Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link][2]
- Title: (PDF)
- Title: MATERIAL SAFETY DATA SHEETS 4-NITROPHthalimide Source: Cleanchem Labor
- Title: Experimental and Theoretical Thermochemistry of the Isomers: 3- and 4-Nitrophthalimide Source: The Journal of Physical Chemistry A URL:[Link]
- Title: FT-IR Results of 4- Nitrophthalonitrile Source: ResearchG
- Title: 1,2-Benzenedicarboxamide, 4-nitro- | C8H7N3O4 | CID 83167 Source: PubChem URL: [Link][17]
- Title: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232)
- Title: 4-Nitrophthalimide | CAS#:89-40-7 Source: Chemsra URL:[Link][10]
- Title: (PDF)
- Title: Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia Source: MDPI URL:[Link][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. nbino.com [nbino.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]
- 6. 4-Nitrophthalimide (CAS No 89-40-7) Manufacturers, Suppliers, Exporters [tradeindia.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 4-Nitrophthalimide | CAS#:89-40-7 | Chemsra [chemsra.com]

- 9. pubs.acs.org [pubs.acs.org]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Nitrophthalimide(89-40-7) ¹³C NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 4-Nitrophthalimide(89-40-7) IR Spectrum [m.chemicalbook.com]
- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. 4-Nitrophthalimide | SIELC Technologies [sielc.com]
- 18. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]
- 19. nbinno.com [nbinno.com]
- 20. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophthalimide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077956#physicochemical-properties-of-4-nitrophthalimide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com